molecular formula C8H7BrClN3 B1440323 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride CAS No. 1185103-91-6

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

Cat. No.: B1440323
CAS No.: 1185103-91-6
M. Wt: 260.52 g/mol
InChI Key: RKWIEKFYEHCLGM-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C8H7BrClN3. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a brominated pyrazole ring attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride typically involves the bromination of pyrazole followed by coupling with pyridine. One common method involves the reaction of 4-bromo-1H-pyrazole with 4-chloropyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is often studied using molecular docking and simulation techniques to understand the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions and its role as an intermediate in complex syntheses make it a valuable compound in research and industry .

Properties

IUPAC Name

4-(4-bromo-1H-pyrazol-5-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWIEKFYEHCLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672835
Record name 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185103-91-6
Record name 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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